molecular formula C15H23NO2 B5209274 2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine

2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine

Cat. No.: B5209274
M. Wt: 249.35 g/mol
InChI Key: IXIIAAAZONRLLO-UHFFFAOYSA-N
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Description

2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxy group attached to the cyclohexane ring and another methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the N-alkylation of primary amines with methoxy-substituted benzyl halides. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Another method involves the reduction of Schiff bases formed by the condensation of methoxy-substituted benzaldehydes with cyclohexylamines. This reduction can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd/C.

    Substitution: NaI in acetone, sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Methoxy-substituted benzaldehydes or benzoic acids.

    Reduction: Secondary amines with reduced methoxy groups.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups enhance its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-[(4-methoxyphenyl)methyl]phenol
  • 4-[(4-methoxyphenyl)methyl]-2-methoxyphenol
  • 2-methoxy-4-[(4-methoxyphenyl)methyl]aniline

Uniqueness

2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine is unique due to its specific structural arrangement, which imparts distinct physicochemical properties. The presence of both cyclohexane and methoxy-substituted phenyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18-2/h7-10,14-16H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIIAAAZONRLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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